

Enhancing Lithium-Ion Battery Performance with Dicarbonate Additives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dicarbonate*

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Introduction

The continuous demand for higher energy density, longer cycle life, and improved safety of lithium-ion batteries (LIBs) has spurred extensive research into novel electrolyte formulations. **Dicarbonates** have emerged as a promising class of electrolyte additives and co-solvents that can significantly enhance battery performance. Their unique molecular structure allows for the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface and a protective cathode electrolyte interphase (CEI), leading to improved cycling stability, higher coulombic efficiency, and reduced impedance. This document provides detailed application notes and experimental protocols for utilizing **dicarbonates** as additives to improve lithium-ion battery performance.

Mechanism of Action: The Role of Dicarbonates in Interface Stabilization

Dicarbonate additives primarily function by participating in the formation of a robust and stable SEI layer on the anode (typically graphite) during the initial charging cycles. This passivation layer is crucial as it is electronically insulating yet ionically conductive, allowing for the passage of Li^+ ions while preventing the continuous decomposition of the electrolyte.

The proposed mechanism involves the electrochemical reduction of the **dicarbonate** molecule on the anode surface at a potential higher than that of the main carbonate solvents (e.g., ethylene carbonate, EC). This preferential reduction leads to the formation of a more stable and compact SEI layer. The bidentate nature of **dicarbonates** is believed to contribute to a more coordinated and robust SEI structure.^[1]

A stable SEI layer effectively suppresses detrimental side reactions between the electrolyte and the lithiated graphite anode, minimizing the consumption of lithium inventory and reducing gas generation. This ultimately leads to a longer cycle life and improved safety of the battery. On the cathode side, **dicarbonates** can also contribute to the formation of a protective CEI, mitigating the oxidative decomposition of the electrolyte at high voltages and reducing the dissolution of transition metal ions from the cathode material.

Featured Dicarbonate Additive: Dimethyl 2,5-dioxahexanedioate (DMDOHD)

Dimethyl 2,5-dioxahexanedioate (DMDOHD) is a **dicarbonate** solvent that has shown significant promise in improving the performance of high-voltage lithium-ion batteries. Its chemical structure is presented below:

Studies have demonstrated that electrolytes containing DMDOHD can lead to superior capacity retention and cycling stability, particularly in high-voltage cell configurations.

Data Presentation: Performance Enhancement with Dicarbonate Additives

The following table summarizes the comparative performance of a $\text{Li}||\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$ cell with a standard carbonate-based electrolyte and an electrolyte containing dimethyl 2,5-dioxahexanedioate (DMDOHD).

Electrolyte Composition	Cell Configuration	Initial Discharge Capacity (mAh g ⁻¹)	Capacity Retention after 250 cycles (%)	Coulombic Efficiency (average, %)	Reference
1 M LiPF ₆ in EC/DMC (1:1 vol)	Li	LiNi _{0.5} Mn _{1.5} O ₄	~125	~38%	
1 M LiPF ₆ in DMDOHD	Li	LiNi _{0.5} Mn _{1.5} O ₄	~120	>97%	

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a **dicarbonate** additive.

Materials:

- Battery-grade lithium hexafluorophosphate (LiPF₆)
- Battery-grade ethylene carbonate (EC)
- Battery-grade dimethyl carbonate (DMC)
- **Dicarbonate** additive (e.g., dimethyl **dicarbonate** - DMDC, or dimethyl 2,5-dioxahexanedioate - DMDOHD)
- Anhydrous solvent for dilution (e.g., DMC)
- Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes

Procedure:

- Baseline Electrolyte Preparation:
 - Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving a calculated amount of LiPF_6 in a mixture of EC and DMC (e.g., 1 M LiPF_6 in EC:DMC 1:1 v/v).
 - Stir the solution on a magnetic stirrer until the LiPF_6 is completely dissolved.
- Additive Incorporation:
 - Calculate the required amount of the **dicarbonate** additive to achieve the desired weight percentage (e.g., 1-5 wt%).
 - Slowly add the **dicarbonate** additive to the baseline electrolyte while stirring.
 - Continue stirring for at least 4 hours to ensure homogeneity.
- Quality Control:
 - Measure the water content of the final electrolyte using Karl Fischer titration to ensure it is below 20 ppm.

Coin Cell Assembly (CR2032)

Objective: To assemble a coin cell for electrochemical testing of the prepared electrolyte.

Materials:

- CR2032 coin cell components (casings, spacers, springs)
- Cathode (e.g., $\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$ coated on aluminum foil)
- Anode (e.g., Graphite coated on copper foil)
- Microporous separator (e.g., Celgard 2325)
- Prepared electrolyte with **dicarbonate** additive
- Crimping machine

- Argon-filled glovebox

Procedure:

- Electrode and Separator Preparation:
 - Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode).
 - Punch circular separators (e.g., 16 mm diameter).
 - Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.
- Cell Assembly (in glovebox):
 - Place the cathode disc in the center of the bottom casing.
 - Dispense a small drop (e.g., 20 μ L) of the electrolyte onto the cathode.
 - Place the separator on top of the cathode.
 - Dispense another small drop of electrolyte onto the separator.
 - Place the anode disc on top of the separator.
 - Add a spacer and a spring on top of the anode.
 - Place the top casing over the assembly.
 - Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Testing

Objective: To evaluate the performance of the assembled coin cell.

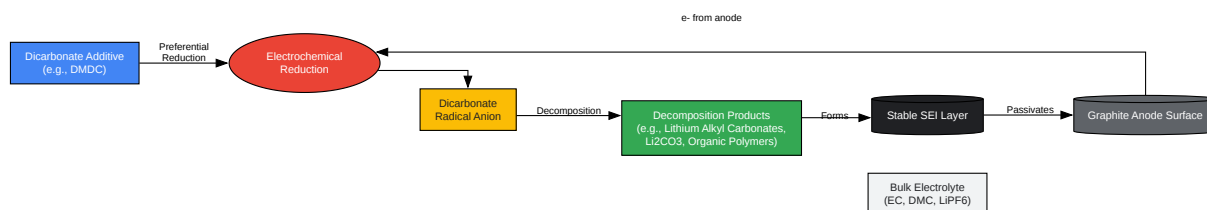
Apparatus:

- Battery cycler
- Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

- Formation Cycles:
 - Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
 - Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.8 V for $\text{LiNi}_{0.5}\text{Mn}_{1.5}\text{O}_4$). This step is crucial for the formation of a stable SEI.
- Cycling Performance Test:
 - Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for a desired number of cycles (e.g., 100-500 cycles).
 - Record the charge and discharge capacities for each cycle to determine the capacity retention and coulombic efficiency.
- Rate Capability Test:
 - Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate the performance under different current loads.
- Electrochemical Impedance Spectroscopy (EIS):
 - Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
 - Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) is used.
 - Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.

Visualizations



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Caption: Proposed mechanism of SEI formation with a **dicarbonate** additive.



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Caption: Experimental workflow for evaluating **dicarbonate** additives.

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References

- 1. pubs.acs.org [pubs.acs.org]
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